molecular formula C8H9BrFN B1519232 1-(3-bromo-5-fluorophenyl)-N-methylmethanamine CAS No. 259231-24-8

1-(3-bromo-5-fluorophenyl)-N-methylmethanamine

Cat. No. B1519232
M. Wt: 218.07 g/mol
InChI Key: WPERSHBPVGODCA-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine, also known as 3-bromo-5-fluoro-N-methylbenzylamine, is an organic compound with a molecular formula of C8H9BrFN. It is a colorless, odorless, and volatile solid that is soluble in organic solvents. The compound is used in a variety of scientific research applications, including synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Pharmacological Applications

Compounds structurally similar to "1-(3-bromo-5-fluorophenyl)-N-methylmethanamine" have been explored for their pharmacological potential. For instance, derivatives of neurokinin-1 receptor antagonists, which are structurally complex and may include similar substituents, have shown efficacy in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001). Another study on 5-HT2A receptor inverse agonists, which are important in the development of antipsychotic agents, highlights the relevance of structurally related compounds in understanding receptor binding and activity (Vanover et al., 2006).

Material Science and Organic Chemistry

Research in materials science has explored compounds with bromo-fluoro substitutions for their properties and applications. For example, derivatives of 1,3,4-oxadiazoles containing 2-fluoro-4-methoxy phenyl groups have been synthesized and studied for their optical nonlinearity, indicating potential applications in optoelectronics (Chandrakantha et al., 2011). Additionally, the synthesis of new thiourea derivatives and their antibacterial activity offers insight into the development of antimicrobial agents with potential applications against biofilms (Limban et al., 2011).

Synthesis and Chemical Properties

The synthesis of complex organic compounds featuring bromo and fluoro groups is critical for advancing chemical research and developing new pharmaceuticals. Studies have detailed synthetic routes to create novel compounds for further pharmacological evaluation, such as those with potential antipsychotic properties (Wise et al., 1987). Additionally, the development of new aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showcases the exploration of serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity (Sniecikowska et al., 2019).

properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPERSHBPVGODCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromo-5-fluorophenyl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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